Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate
Description
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
methyl 2-(5-fluoro-2-oxo-1H-pyridin-4-yl)propanoate |
InChI |
InChI=1S/C9H10FNO3/c1-5(9(13)14-2)6-3-8(12)11-4-7(6)10/h3-5H,1-2H3,(H,11,12) |
InChI Key |
BPTOZSXLWMVZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=O)NC=C1F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate generally proceeds via:
- Construction of the 5-fluoro-2-oxo-1,2-dihydropyridine ring system, often starting from fluorinated pyridine derivatives or pyridinecarboxaldehydes.
- Functionalization at the 4-position of the pyridinone ring to introduce the propanoate side chain.
- Esterification steps to form the methyl ester functionality.
Preparation of the 5-Fluoro-2-oxo-1,2-dihydropyridine Core
Starting Materials and Key Intermediates
5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde (CAS 500148-38-9) is a crucial intermediate. It can be prepared by selective fluorination and oxidation of pyridine derivatives or via substitution reactions on 2-oxo-1,2-dihydropyridine frameworks.
The aldehyde functionality at the 4-position provides a reactive site for subsequent carbon-carbon bond formation to introduce the propanoate side chain.
Synthetic Route Example
A typical synthetic approach involves:
Synthesis of 5-fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde through controlled fluorination and oxidation steps starting from pyridine derivatives.
Wittig or Horner–Wadsworth–Emmons Olefination : The aldehyde group is reacted with suitable phosphonium ylides or phosphonates to extend the carbon chain, forming an α,β-unsaturated ester intermediate. For example, methyltriphenylphosphonium bromide in dry tetrahydrofuran (THF) can be used to generate the ylide, which reacts with the aldehyde to afford the corresponding methyl ester derivative.
Hydrogenation or reduction of the olefinic bond in the intermediate to yield the saturated propanoate side chain attached to the pyridinone ring.
Esterification to Form this compound
The final esterification step typically involves:
Treatment of the corresponding carboxylic acid intermediate with methanol in the presence of acid catalysts (e.g., sulfuric acid or thionyl chloride) to yield the methyl ester.
Alternatively, direct conversion of acid chlorides to methyl esters under mild conditions is also reported.
Representative Experimental Data and Yields
Alternative Synthetic Approaches and Catalysts
Palladium-catalyzed coupling reactions : Vinyl tributyl tin reagents and Pd(PPh3)4 catalyst can be employed for carbon-carbon bond formation involving pyridinone derivatives, facilitating the introduction of alkyl or alkenyl side chains.
Use of thionyl chloride for activation of carboxylic acids to acid chlorides prior to esterification improves yields and reaction rates.
Base-mediated olefination : Potassium tert-butoxide (t-BuOK) is used to generate ylides from methyltriphenylphosphonium bromide for olefination reactions with aldehydes.
Research Discoveries and Process Optimization
The synthetic procedures reported emphasize mild reaction conditions to preserve the sensitive fluorine substituent on the pyridinone ring.
Optimization of reaction times and temperatures (e.g., reflux overnight for olefination, 80 °C for esterification) enhances yield and purity.
Purification techniques such as flash column chromatography and aqueous workups with brine and sodium bicarbonate are critical for isolating high-purity products.
The use of degassed solvents and inert atmosphere (argon) is recommended during palladium-catalyzed steps to prevent catalyst deactivation.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Pyridine-Based Herbicides (Fluazifop and Haloxyfop)
Structural Comparison :
- Fluazifop (2-[4-(5-trifluoromethyl-2-pyridinyloxy)phenoxy]propanoic acid) and haloxyfop (2-[4-(3-chloro-5-trifluoromethyl-2-pyridinyloxy)phenoxy]propanoic acid) are pyridine-containing herbicides with propanoic acid backbones. Unlike the target compound, these feature fully aromatic pyridine rings and carboxylic acid groups instead of esters.
- Functional Groups: The methyl ester in the target compound may improve lipophilicity and membrane permeability compared to carboxylic acids in herbicides, which are often ionized at physiological pH .
Indolinone-Based Kinase Inhibitors (e.g., Compound 1 from )
Structural Comparison :
- Compound 1 (N-[2-(diethylamino)ethyl]-5-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide) shares a 5-fluoro-2-oxo motif but incorporates an indolinone (fused bicyclic) core instead of a dihydropyridinone.
- Key Differences: Core Heterocycle: Indolinone’s fused ring system may enhance binding affinity to kinase active sites, whereas the dihydropyridinone’s six-membered ring could offer distinct steric or electronic properties. Substituents: The target compound’s methyl ester contrasts with Compound 1’s carboxamide and pyrrole groups, influencing solubility and target interactions .
Hydrazono-Propanoate Derivatives ()
Structural Comparison :
- 2-(2-(4-Fluorophenyl)hydrazono)propanoate is a hydrazone derivative used analytically to quantify pyruvate via NMR. Both compounds share a propanoate backbone but differ in substituents: the hydrazono group vs. the dihydropyridinone ring.
- Key Differences: Functionalization: The hydrazone group enables derivatization for detection, whereas the dihydropyridinone ring in the target compound suggests stability under physiological conditions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorine’s Role : Fluorine at position 5 (common in all analogs) enhances electronegativity and metabolic stability, critical for both agrochemical and pharmaceutical activity .
- Ester vs. Acid : Methyl esters (target compound) improve cell permeability compared to carboxylic acids (fluazifop), but may require enzymatic hydrolysis for activation .
Biological Activity
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its structural characteristics, biological effects, and relevant studies highlighting its pharmacological applications.
Structural Characteristics
This compound has the molecular formula C₉H₁₀FNO₃ and a molar mass of approximately 199.18 g/mol. The compound features:
- Pyridine Ring : Substituted with a fluorine atom and a carbonyl group.
- Methyl Ester Functional Group : Enhances solubility and bioavailability.
- Dihydropyridine Moiety : Associated with various pharmacological effects.
These structural elements contribute to its reactivity and potential interactions with biological targets.
Pharmacological Effects
Research indicates that compounds containing dihydropyridine structures often exhibit a range of pharmacological activities, including:
- Antioxidant Properties : Potential to scavenge free radicals, reducing oxidative stress.
- Antimicrobial Activity : In vitro studies suggest effectiveness against various bacterial strains.
- Anti-inflammatory Effects : May inhibit inflammatory pathways, offering therapeutic benefits in conditions like arthritis.
Case Studies
-
Antimicrobial Activity :
A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound's ID50 values were reported at concentrations of for E. coli, indicating strong antimicrobial potential. -
Anti-inflammatory Effects :
In an experimental model of inflammation, this compound reduced edema significantly compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration in treated tissues . -
Comparative Study with Analog Compounds :
A comparative analysis was conducted with similar compounds to evaluate their biological activities. The results are summarized in the following table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(4-bromothiophen-2-yl)-2,7,7-trimethylhexahydroquinoline | Contains a thiophene ring | Anticancer properties |
| Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethylhexahydroquinoline | Dimethylamino substitution | Antibacterial activity |
| Methyl 3-amino-2-pyrazinecarboxylate | Pyrazine ring | Anti-inflammatory properties |
This comparison highlights how this compound may offer distinct biological effects due to its unique fluorinated pyridine structure combined with an ester functionality.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways related to inflammation and immune response.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties suggest a mechanism involving the neutralization of ROS, thereby protecting cells from oxidative damage.
Q & A
Advanced Research Question
- Solvent Selection : Use mixed solvents (e.g., ether/petroleum ether) for slow evaporation, enhancing crystal lattice stability .
- SHELX Refinement : Apply TWIN/BASF commands in SHELXL to handle twinning or disorder common in fluorinated compounds .
- Cryoprotection : Flash-cool crystals in liquid nitrogen with 20–30% glycerol to minimize radiation damage during data collection .
What stability considerations are critical under varying pH conditions?
Basic Research Question
The ester group is prone to hydrolysis in aqueous environments:
- Acidic Conditions : Ester cleavage to propanoic acid derivatives; monitor via HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) .
- Basic Conditions : Accelerated degradation of the dihydropyridinone ring; stabilize with buffered solutions (pH 6–7) during biological assays .
How can reaction yields be optimized for fluorinated dihydropyridine intermediates?
Advanced Research Question
- Catalytic Fluorination : Use KF or CsF in DMF to enhance fluorination efficiency while minimizing side reactions .
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive NH sites during cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time for oxime formation (e.g., 60°C for 1 hour vs. traditional 24-hour stirring) .
What HPLC conditions ensure reliable purity assessment?
Basic Research Question
- Column : C18 reverse-phase (e.g., 4.6 × 250 mm, 5 µm particle size) .
- Mobile Phase : Gradient of acetonitrile and water (0.1% trifluoroacetic acid) at 1.0 mL/min flow rate .
- Detection : UV at 254 nm for conjugated systems; adjust to 280 nm for fluorinated aromatic moieties .
How can synthesis byproducts be identified and quantified?
Advanced Research Question
- LC-MS/MS : Compare retention times and fragmentation patterns against synthetic intermediates (e.g., unreacted oxime precursors or de-esterified acids) .
- Isotopic Labeling : Use F NMR to track fluorinated byproducts, leveraging distinct chemical shifts for quantification .
- Theoretical Modeling : Apply DFT calculations (e.g., Gaussian) to predict byproduct structures based on reaction pathways .
What strategies mitigate photodegradation in dihydropyridine derivatives?
Advanced Research Question
- Light-Screening Additives : Incorporate UV absorbers (e.g., titanium dioxide) in solid-state formulations .
- Accelerated Stability Testing : Expose samples to 365 nm UV light and monitor degradation via HPLC-UV to establish structure-activity relationships .
How to validate biological activity in fluorinated dihydropyridines?
Advanced Research Question
- In Vitro Assays : Use cancer cell lines (e.g., MCF-7, A549) with RPMI medium and 10% FBS, assessing IC values via MTT assays .
- Metabolite Profiling : Identify active metabolites using HepG2 liver microsomes and LC-HRMS to correlate structure with efficacy .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
